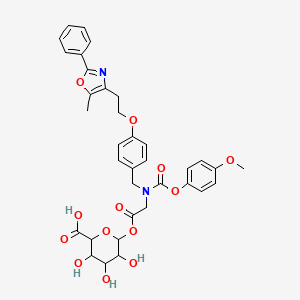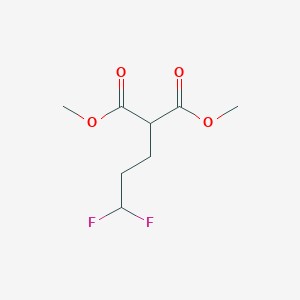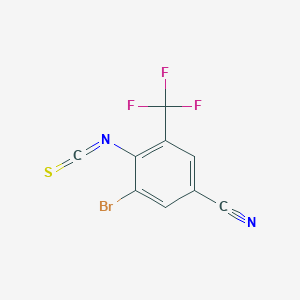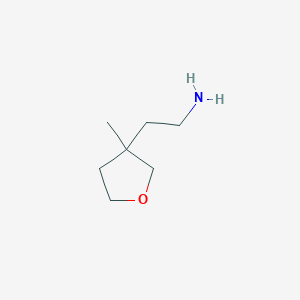
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is an organic compound that features a pyrazolone core substituted with a nitrophenyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of 3-nitrobenzaldehyde with trifluoroacetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolone derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
科学的研究の応用
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to the compound’s biological activity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-(3-nitrophenyl)-3-(2-(trifluoromethyl)phenyl)urea: Another compound with a nitrophenyl and trifluoromethyl group, but with a different core structure.
N-[(3-nitrophenyl)methyl]-2-(trifluoromethyl)aniline: Similar functional groups but different core structure.
Uniqueness
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to its pyrazolone core, which imparts distinct chemical and biological properties
特性
分子式 |
C10H6F3N3O3 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC名 |
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)8-5-9(17)15(14-8)6-2-1-3-7(4-6)16(18)19/h1-4H,5H2 |
InChIキー |
MNCDNEVLVHYLOB-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B13910899.png)
![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B13910913.png)




![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)


